7-Hydroxyindole-2-carboxylic acid
Description
Historical Context and Evolution of Indole (B1671886) Chemistry Research
The journey of indole chemistry began in the mid-19th century, intricately linked to the study of the dye indigo (B80030). wikipedia.orgbiocrates.com In 1866, German chemist Adolf von Baeyer first isolated indole by reducing oxindole (B195798) with zinc dust. wikipedia.org He later proposed its chemical structure in 1869. wikipedia.org The name "indole" itself is a blend of "indigo" and "oleum," as it was initially obtained by treating indigo dye with oleum. biocrates.com
Early research primarily focused on indole's presence in biological systems, particularly in protein decomposition. creative-proteomics.com However, the late 19th and early 20th centuries witnessed a surge in understanding its chemical properties and the development of synthetic methods. creative-proteomics.comirjmets.com A pivotal moment was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer, a versatile method for producing substituted indoles that remains widely used today. wikipedia.orgcreative-proteomics.comirjmets.com
The 20th century marked a significant expansion in indole research as its role as a precursor to a vast array of biologically active compounds became evident. creative-proteomics.com Scientists discovered that the indole nucleus is a fundamental component of many important alkaloids, such as tryptophan and auxins, leading to intensified research in the 1930s. wikipedia.org This era unveiled the significance of indole derivatives in pharmaceuticals, agriculture, and fragrances. creative-proteomics.com Today, indole chemistry continues to be an active and vital area of research, with applications ranging from materials science to drug discovery. wikipedia.orgirjmets.com
Significance of Hydroxyindole Carboxylic Acids in Chemical and Biological Sciences
Hydroxyindole carboxylic acids, a subclass of indole derivatives, hold considerable importance in both chemical and biological sciences due to their diverse functionalities and biological activities. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the indole scaffold imparts unique chemical reactivity and allows for a wide range of structural modifications. wikipedia.orgijaem.net This makes them valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. chemimpex.com
In the biological realm, these compounds are of great interest due to their involvement in various physiological processes. For instance, certain hydroxyindole derivatives are related to serotonin (B10506) metabolism, a key neurotransmitter regulating mood, and are studied for their potential in treating neurological disorders like depression and anxiety. chemimpex.com The general class of hydroxy-carboxylic acids has been identified as endogenous ligands for a family of G-protein coupled receptors (GPCRs), highlighting their role in cellular signaling. nih.gov
Furthermore, specific isomers like 5,6-dihydroxyindole-2-carboxylic acid (DHICA) are intermediates in the biosynthesis of melanin, the pigment responsible for coloration in humans and other animals. researchgate.net The study of these molecules provides insights into metabolic pathways and the development of treatments for related disorders. Their ability to interact with biological targets has also led to their investigation as potential therapeutic agents in various diseases, including cancer and infectious diseases. biocrates.comnih.govnih.gov
Overview of 7-Hydroxyindole-2-carboxylic Acid as a Subject of Academic Inquiry
This compound is a specific isomer within the hydroxyindole carboxylic acid family that has garnered attention in academic research. Its unique substitution pattern, with a hydroxyl group at the 7-position and a carboxylic acid at the 2-position of the indole ring, influences its chemical properties and biological interactions.
While less extensively studied than some other isomers like 5-hydroxyindole (B134679) derivatives, this compound and its analogs are subjects of investigation in medicinal chemistry and drug discovery. For example, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase, a potential target for the treatment of type 2 diabetes. researchgate.net
The synthesis of this compound and related compounds is an area of interest for organic chemists, with various synthetic routes being explored to access this scaffold for further derivatization and biological testing. rsc.org The study of its spectroscopic and physicochemical properties helps in its characterization and understanding its behavior in different chemical and biological environments. nih.gov As research into the diverse biological roles of indole derivatives continues, this compound remains a compound of interest for its potential applications in the development of novel therapeutic agents.
Properties
IUPAC Name |
7-hydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-1-2-5-4-6(9(12)13)10-8(5)7/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTALADUQKJJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601918 | |
| Record name | 7-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84639-84-9 | |
| Record name | 7-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84639-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 7-Hydroxyindole-2-carboxylic Acid
The construction of the this compound scaffold can be achieved through several synthetic pathways, each with its own set of advantages and limitations.
Fischer Indole (B1671886) Synthesis and its Adaptations
The Fischer indole synthesis, a classic and widely used method for forming indole rings discovered by Emil Fischer in 1883, remains a cornerstone in the synthesis of indole derivatives. byjus.comwikipedia.orgtestbook.com This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org A variety of acids, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride, can be employed to catalyze this transformation. wikipedia.orgtestbook.comrsc.org
In the context of this compound, a common strategy involves the use of a protected 2-hydroxyphenylhydrazine and pyruvic acid or its ester. For instance, the condensation of a suitably protected 2-hydroxyphenylhydrazine with ethyl pyruvate (B1213749) would yield the corresponding hydrazone. Subsequent heating in the presence of an acid catalyst, such as polyphosphoric acid (PPA), can induce the nih.govnih.gov-sigmatropic rearrangement and cyclization to afford the ethyl ester of this compound. researchgate.net A key challenge in the Fischer indole synthesis, particularly when dealing with substituted phenylhydrazones, is controlling the regioselectivity of the cyclization, as unsymmetrical ketones can lead to isomeric indole products. byjus.comrsc.org
A notable adaptation to circumvent issues with ortho-substituted phenylhydrazones involves constraining the hydrazine (B178648) in a way that it can only undergo electrocyclization in the desired manner. rsc.org This approach has been successfully applied to the synthesis of 7-hydroxy-indole derivatives. rsc.org
Table 1: Key Features of the Fischer Indole Synthesis
| Feature | Description |
| Reactants | Arylhydrazines and enolizable aldehydes or ketones. byjus.com |
| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgrsc.org |
| Key Intermediate | Arylhydrazone, which isomerizes to an enamine. wikipedia.org |
| Core Mechanism | Acid-catalyzed nih.govnih.gov-sigmatropic rearrangement of the enamine tautomer. wikipedia.org |
| Advantages | Can be performed in a single pot; versatile for a wide range of indole derivatives. byjus.com |
| Challenges | Regioselectivity with unsymmetrical ketones; potential for low yields with certain substituted phenylhydrazones. byjus.comrsc.org |
Anionic Annulation Approaches to 7-Hydroxyindoles
Anionic annulation provides a regiocontrolled route to highly substituted 7-hydroxyindoles. kubikat.org This methodology involves the reaction of 2,3-disubstituted pyrroles with Michael acceptors in a [4+2] cycloaddition reaction. kubikat.org The strategic choice of substituents on the starting pyrrole (B145914) allows for precise control over the final substitution pattern of the resulting 7-hydroxyindole (B18039). kubikat.org This method is particularly valuable for accessing densely functionalized indole structures that may be difficult to obtain through other synthetic routes. kubikat.org
Reductive Cyclization and Hydrolysis Strategies
Reductive cyclization offers another important pathway to indole-2-carboxylic acid derivatives. orgsyn.org A common starting material for this approach is an o-nitrophenylpyruvic acid derivative. The reduction of the nitro group, often achieved using reagents like zinc in acetic acid, ferrous sulfate (B86663) in ammonium (B1175870) hydroxide, or catalytic hydrogenation, initiates a cyclization to form the indole ring. orgsyn.org
For the synthesis of this compound, a precursor such as 7-benzyloxyindole-2-carboxylic acid phenyl ester can be subjected to hydrogenation. prepchem.com This process simultaneously removes the benzyl (B1604629) protecting group from the hydroxyl function and can be followed by hydrolysis of the ester to yield the final product. prepchem.com
Iridium-Catalyzed C-H Borylation Routes to 7-Hydroxyindole
A modern and powerful strategy for the synthesis of 7-hydroxyindoles involves iridium-catalyzed C-H borylation. nih.gov This method allows for the direct functionalization of the indole core at the C7 position. The process typically involves the use of an N-directing group on the indole, which guides the iridium catalyst to selectively borylate the C7 position. nih.gov The resulting 7-borylindole is a versatile intermediate that can be readily oxidized and hydrolyzed to furnish the desired 7-hydroxyindole. nih.gov This approach is notable for its high regioselectivity, even in the presence of substituents at other positions on the indole ring. nih.gov
Table 2: Comparison of Synthetic Strategies for 7-Hydroxyindoles
| Synthetic Route | Key Features | Starting Materials (Examples) |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of arylhydrazones. byjus.comwikipedia.org | Protected 2-hydroxyphenylhydrazine, pyruvic acid/ester. researchgate.net |
| Anionic Annulation | [4+2] cycloaddition of pyrroles and Michael acceptors. kubikat.org | 2,3-disubstituted pyrroles. kubikat.org |
| Reductive Cyclization | Reduction of a nitro group followed by cyclization. orgsyn.org | o-nitrophenylpyruvic acid derivatives. orgsyn.org |
| Iridium-Catalyzed C-H Borylation | Regioselective borylation at C7 followed by oxidation. nih.gov | N-protected indoles. nih.gov |
Alternative and Emerging Synthetic Pathways for Indole Derivatives
The field of indole synthesis is continually evolving, with new methods being developed to improve efficiency, scope, and sustainability. One emerging strategy involves harnessing O-vinylhydroxylamines for ring-annulation to produce azaindoles, which are structurally related to indoles. chemrxiv.org While not a direct synthesis of this compound, this approach highlights the ongoing innovation in heterocyclic synthesis.
Another modern adaptation is the Buchwald modification of the Fischer indole synthesis, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This method expands the scope of the traditional Fischer synthesis by allowing for the in-situ formation of the necessary N-arylhydrazone intermediates. wikipedia.org
Functional Group Transformations of this compound
Once synthesized, this compound can undergo a variety of chemical transformations at its functional groups—the hydroxyl group, the carboxylic acid, and the indole nucleus itself. These transformations are essential for creating a diverse range of derivatives with tailored properties.
The carboxylic acid group can be converted into esters, amides, or other carboxylic acid derivatives through standard organic chemistry techniques. nih.gov For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. orgsyn.org The hydroxyl group can be alkylated or acylated to introduce different substituents at the 7-position. ashp.org
The indole ring itself is susceptible to electrophilic substitution, typically at the C3 position. orgsyn.org However, the presence of the hydroxyl and carboxylic acid groups can influence the reactivity and regioselectivity of these reactions. The electron-donating hydroxyl group can activate the ring towards electrophilic attack, while the electron-withdrawing carboxylic acid group can have a deactivating effect. ashp.org
Reduction of the carboxylic acid group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride. imperial.ac.uk Selective reduction of one functional group in the presence of another is a key consideration in the synthetic manipulation of this molecule. researchgate.net
Table 3: Potential Functional Group Transformations
| Functional Group | Transformation | Reagents/Conditions (Examples) |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst orgsyn.org |
| Amide Formation | Amine, Coupling Agent | |
| Reduction to Alcohol | Lithium Aluminum Hydride imperial.ac.uk | |
| Hydroxyl Group | Alkylation | Alkyl Halide, Base |
| Acylation | Acyl Chloride, Base | |
| Indole Nucleus | Electrophilic Substitution | Electrophile, Lewis/Brønsted Acid orgsyn.org |
Esterification and Amidation Reactions
The carboxylic acid moiety is a prime site for modification through esterification and amidation reactions.
Esterification: Like other carboxylic acids, this compound can be converted to its corresponding esters. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com For instance, the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate is achieved by dissolving the corresponding acid in anhydrous ethanol (B145695) with a catalytic amount of concentrated sulfuric acid and heating the mixture. nih.gov Another example is the preparation of this compound phenyl ester via the hydrogenation of its 7-benzyloxy precursor. prepchem.com
Amidation: The formation of amides from this compound is crucial for creating peptidomimetic structures and other biologically relevant molecules. Direct reaction with an amine is often difficult as the basic amine can deprotonate the carboxylic acid, forming a stable and unreactive salt. researchgate.net Therefore, coupling reagents are typically employed. A common strategy involves activating the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This creates a more reactive intermediate that readily couples with a primary or secondary amine to form the desired amide. nih.govnih.gov This method has been used to synthesize a range of indole-2-carboxamides by reacting indole-2-carboxylic acids with various amines in the presence of coupling agents like BOP reagent or EDC/HOBt with a base such as diisopropylethylamine (DIPEA). nih.govnih.gov
Table 1: Common Reagents for Esterification and Amidation of Indole-2-carboxylic Acids
| Reaction | Reagent(s) | Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst) | Heat | Ester |
| Amidation | Amine, EDC, HOBt, DIPEA | Room Temperature | Amide |
| Amidation | Amine, BOP reagent, DIPEA | Room Temperature | Amide |
Decarboxylation Pathways
The removal of the carboxyl group (decarboxylation) from the C2 position of the indole ring is a key transformation. This reaction typically requires high temperatures. weedmaps.comquora.com A standard method involves heating the indole-2-carboxylic acid in a high-boiling solvent such as quinoline (B57606), often with a catalyst like copper chromite, to yield the corresponding indole. combichemistry.com The decarboxylation of acidic cannabinoids, a related process, has been studied at temperatures ranging from 80°C to 145°C, illustrating that the reaction rate is highly dependent on temperature. nih.govresearchgate.net This process is fundamental for accessing 7-hydroxyindole and its derivatives that lack the C2-carboxyl substituent.
Electrophilic Substitution on the Indole Ring
The indole nucleus is an electron-rich aromatic system and is highly reactive towards electrophiles. youtube.comyoutube.com In general, electrophilic aromatic substitution on the indole ring preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) most effectively. youtube.comyoutube.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. youtube.com For example, the bromination of pyrrole, a related five-membered heterocycle, does not require a Lewis acid catalyst due to the ring's high reactivity. youtube.com
The presence of the hydroxyl group at the C7 position of this compound further activates the ring towards electrophilic attack. As an ortho-, para-directing group, the hydroxyl group would be expected to direct incoming electrophiles to the C6 and C4 positions. However, the inherent preference for C3 substitution in indoles often leads to complex regiochemical outcomes that depend on the specific reagents and reaction conditions used.
Oxidation Reactions and Product Characterization
Hydroxyindoles are susceptible to oxidation, and the products can be complex. Enzymes known as hydroxyindole oxidases, including caeruloplasmin, can oxidize various hydroxyindole derivatives. nih.gov The oxidation of 4-hydroxyindoles and 7-hydroxyindoles can lead to the formation of colored compounds, such as a blue product from 4-hydroxytryptamine. nih.gov In a study of indole-2-carboxylic acid derivatives designed as IDO1/TDO inhibitors, an N-hydroxy-p-aminophenyl substituted derivative was oxidized to a para-benzoquinone derivative, which showed potent biological activity. nih.gov The characterization of such oxidation products typically involves spectroscopic methods and high-performance liquid chromatography (HPLC) to separate and identify the components of the reaction mixture. niscpr.res.inacs.org Studies have shown that hydroxyindole derivatives can also act as antioxidants, protecting against the oxidation of other molecules like tryptophan residues in proteins. researchgate.net
Derivatization Strategies for Enhanced Bioactivity and Specificity
This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. By modifying its structure, chemists can fine-tune its biological activity and specificity.
Synthesis of Novel Indole Derivatives for Biological Evaluation
The indole-2-carboxylic acid core is a key feature in several classes of biologically active compounds. Researchers have synthesized and evaluated numerous derivatives for various therapeutic targets.
HIV-1 Integrase Inhibitors: A series of indole-2-carboxylic acid derivatives were designed and synthesized as potential inhibitors of HIV-1 integrase. nih.govrsc.org In one study, starting from 3-bromo-1H-indole-2-carboxylic acid, various anilines were introduced at the C3 position via a Buchwald-Hartwig reaction, followed by hydrolysis of the ester to yield the final carboxylic acid derivatives. nih.gov Another effort focused on modifications at the C3 and C6 positions, leading to the identification of a compound with an IC₅₀ value of 3.11 μM against the integrase enzyme. rsc.org Further optimization resulted in derivatives with significantly improved inhibitory effects. mdpi.com
IDO1/TDO Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are targets for cancer immunotherapy. A library of indole-2-carboxylic acid derivatives was synthesized to find dual inhibitors of these enzymes. nih.gov Modifications at the 6-position of the indole ring led to potent dual inhibitors, with one compound showing IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.govsci-hub.se
Other Targets: Derivatives of 5-hydroxyindole-2-carboxylic acid amides have been explored as histamine (B1213489) H3 receptor inverse agonists for potential use in treating obesity. ebi.ac.uk Additionally, various indole-2-carboxamides have been synthesized and shown to possess potent antiproliferative activity by acting as dual inhibitors of EGFR and CDK2. nih.gov
Table 2: Examples of Biologically Active Indole-2-carboxylic Acid Derivatives
| Target | Derivative Type | Key Modification | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| HIV-1 Integrase | 6-substituted aniline (B41778) derivative | C6 halogenated benzene (B151609) ring | 3.11 μM | rsc.org |
| IDO1/TDO | 6-acetamido derivative | Acetamido group at C6 | 1.17 μM (IDO1), 1.55 μM (TDO) | nih.gov |
| CDK2 | 3-methylindole-2-carboxamide | Varied amine substitutions | 11 nM - 34 nM | nih.gov |
Combinatorial Synthesis Approaches
Combinatorial chemistry enables the rapid synthesis of large libraries of related compounds for high-throughput screening. Multicomponent reactions (MCRs) are particularly well-suited for this purpose.
The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide in a single step to produce a peptide-like α-acetamido carboxamide. researchgate.netacs.org This reaction has been applied to indole-2-carboxylic acid to generate diverse libraries of complex molecules. rug.nl In one approach, a Ugi reaction involving indole-2-carboxylic acid, an aniline, an aldehyde, and an isocyanide was followed by a palladium-catalyzed cyclization to produce a library of tetracyclic indolo[3,2-c]quinolinones. rug.nl This demonstrates how the indole-2-carboxylic acid scaffold can be used in combinatorial strategies to quickly access structurally diverse and complex heterocyclic systems for biological evaluation. nih.govresearchgate.net
Biological and Pharmacological Research Applications
Molecular Interactions and Mechanisms of Action
Research into 7-hydroxyindole-2-carboxylic acid has primarily focused on its ability to inhibit the function of several key enzymes. The bicyclic structure of hydroxyindole carboxylic acids makes them suitable for binding to the active sites of these enzymes, often mimicking the natural substrates or binding to allosteric sites to modulate enzyme activity.
The this compound scaffold has been a focal point in the design and synthesis of enzyme inhibitors. By modifying this core structure, researchers have been able to develop potent and selective inhibitors for a range of enzymes implicated in various diseases.
The hydroxyindole carboxylic acid framework has been identified as an effective phosphotyrosine (pTyr) mimetic for protein tyrosine phosphatases (PTPs). nih.govnih.gov This has led to the development of focused libraries of derivatives to target specific PTPs with high affinity and selectivity.
One area of investigation has been the inhibition of Mycobacterium protein tyrosine phosphatase B (mPTPB), a virulence factor from Mycobacterium tuberculosis. A derivative of the hydroxyindole carboxylic acid core, compound 7a , was identified as a potent inhibitor of mPTPB. nih.gov This compound exhibited an IC₅₀ value of 1.2 ± 0.1 μM for mPTPB and demonstrated significant selectivity over a panel of other PTPs, including SHP2. nih.gov The development of such inhibitors is considered a promising strategy for combating tuberculosis. nih.gov
The scaffold has also been utilized to create inhibitors for Receptor-type Protein Tyrosine Phosphatase Beta (RPTPβ), a target implicated in blood vessel development. nih.govnih.gov A representative inhibitor, 8b-1 (L87B44) , which is based on the hydroxyindole carboxylic acid structure, showed a potent IC₅₀ of 0.38 μM for RPTPβ. nih.govnih.gov
Furthermore, the hydroxyindole carboxylic acid core has been instrumental in developing inhibitors for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2). nih.govgoogle.comgoogle.com Patents have disclosed derivatives with IC₅₀ values of less than 1 μM for SHP2. google.com
Table 1: Inhibition of Protein Tyrosine Phosphatases by this compound Derivatives
| Compound/Derivative | Target PTP | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 7a | mPTPB | 1.2 ± 0.1 | nih.gov |
| 8b-1 (L87B44) | RPTPβ | 0.38 | nih.gov |
| Various Derivatives | SHP2 | < 1 | google.com |
The indole-2-carboxylic acid scaffold has been explored for its potential to inhibit HIV-1 integrase, a key enzyme in the life cycle of the virus. nih.gov Research has shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer activity of HIV-1 integrase. nih.gov One study reported that a series of indole-2-carboxylic acid compounds inhibited the strand transfer of HIV-1 integrase with IC₅₀ values ranging from 12.41 to 47.44 μM. nih.gov Further structural optimizations of an initial hit compound led to a derivative with a significantly improved IC₅₀ value of 0.13 μM. nih.gov These findings suggest that the indole-2-carboxylic acid scaffold, and by extension, its hydroxylated forms, are promising for the development of novel HIV-1 integrase inhibitors. nih.gov
Table 2: Inhibition of HIV-1 Integrase by Indole-2-carboxylic acid Derivatives
| Compound/Derivative | Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid derivatives | Strand Transfer Inhibition | 12.41 - 47.44 | nih.gov |
| Optimized derivative (20a) | Strand Transfer Inhibition | 0.13 | nih.gov |
N-hydroxyindole-2-carboxylates (NHIs), which are structurally related to this compound, have been identified as a class of inhibitors for human lactate (B86563) dehydrogenase A (hLDH-A). nih.govkaust.edu.sa This enzyme is a key player in the metabolic switch of cancer cells towards glycolysis, known as the Warburg effect, making it an attractive target for cancer therapy. nih.gov Studies have shown that these N-hydroxyindole-based inhibitors are competitive with both the substrate (pyruvate) and the cofactor (NADH). kaust.edu.sa While specific inhibitory data for this compound is not available, the activity of the related NHI scaffold highlights the potential of this chemical class as LDH-A inhibitors. The development of potent and selective LDH inhibitors is a significant area of research, though it has been challenging due to the high intracellular concentrations of the enzyme. nih.gov
Derivatives of indole-2-carboxylic acid have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis and a potential target for the treatment of type 2 diabetes. researchgate.netdoi.orgnih.gov Specifically, research has focused on 7-nitro-1H-indole-2-carboxylic acid derivatives. researchgate.netdoi.orgnih.gov One study reported a potent FBPase inhibitor from this series with an IC₅₀ of 0.99 μM. researchgate.net Another investigation led to the identification of a derivative, 14c , with an even more potent IC₅₀ value of 0.10 μM. doi.org While these studies were conducted on the 7-nitro substituted analog, they demonstrate the utility of the indole-2-carboxylic acid scaffold for developing FBPase inhibitors. The inhibitory activity is influenced by the substituents on the indole (B1671886) ring, with the 7-position playing a crucial role in the binding to the enzyme. nih.gov
Table 3: Inhibition of Fructose-1,6-bisphosphatase by 7-Nitro-1H-indole-2-carboxylic acid Derivatives
| Compound/Derivative | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Derivative 3.9 | FBPase | 0.99 | researchgate.net |
| Derivative 14c | FBPase | 0.10 | doi.org |
Carbonic anhydrases (CAs) are a family of metalloenzymes that are targets for various therapeutic agents. While many clinically used CA inhibitors are sulfonamide-based, there is a growing interest in developing non-sulfonamide inhibitors, including those based on a carboxylic acid scaffold, to achieve better isoform selectivity. nih.gov Carboxylic acid-based inhibitors can interact with the active site of CAs in different ways, either by directly binding to the zinc ion or by anchoring to the zinc-bound water molecule. nih.gov While specific studies on the inhibition of carbonic anhydrase by this compound were not identified in the reviewed literature, the presence of the carboxylic acid group suggests that it could potentially interact with the active site of these enzymes. Further research would be needed to determine if this compound or its derivatives can act as effective and selective carbonic anhydrase inhibitors.
Receptor Binding and Modulation
The interaction of this compound with serotonin (B10506) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, is a subject of scientific inquiry. These receptors are G-protein-coupled receptors (GPCRs) that are widely distributed throughout the central nervous system and are involved in a vast array of physiological and pathological processes. nih.gov The 5-HT2A and 5-HT2C receptors, for instance, are known to mediate the effects of numerous compounds that influence conditions such as depression, schizophrenia, and anxiety. nih.gov
Psychedelic agents like psilocybin primarily exert their effects through the 5-HT2A receptor. nih.gov Research has confirmed the critical role of the 5-HT2A receptor in the head twitch response in rodents, a behavioral model often correlated with human psychedelic experiences. nih.govbiorxiv.org Furthermore, studies have pointed to the involvement of 5-HT1A and 5-HT2C receptors in modulating this response. nih.govbiorxiv.org While direct binding affinity data for this compound at these specific receptors is not extensively detailed in the provided information, the indole scaffold is a common feature in many serotonergic ligands. The potential for this compound to interact with these receptors warrants further investigation to elucidate its pharmacological profile. The study of such interactions is crucial for understanding how indole-related compounds might influence serotonergic signaling and related neurological functions.
Interaction with Cellular Signaling Pathways
Research has begun to uncover the ways in which this compound and related indole compounds can influence key cellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes like growth, proliferation, and survival.
One of the critical pathways in this context is the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) signaling system. nih.gov This system is a primary regulator of angiogenesis, the formation of new blood vessels, which is essential for both normal physiological functions and pathological conditions like cancer. nih.gov VEGF-A, a key growth factor, activates two main receptors, VEGFR-1 and VEGFR-2, to promote angiogenesis. nih.gov The major pro-angiogenic signals are transmitted through VEGFR-2, which preferentially utilizes the PLCγ-PKC-MAPK pathway. nih.gov Some indole derivatives have been investigated as dual inhibitors of EGFR and VEGFR-2. nih.gov
The Erk1/2 (also known as MAPK) and Akt signaling pathways are also significant. These pathways are often downstream of receptor tyrosine kinases like VEGFR and play crucial roles in cell proliferation and survival. nih.gov For instance, impaired VEGF-A-induced signaling can affect the AKT and ERK pathways. nih.gov The intricate interplay between these signaling cascades suggests that compounds affecting one pathway may have broader consequences on cellular behavior.
Modulation of Gene Expression and Protein Regulation
This compound has demonstrated the ability to modulate gene expression and regulate proteins, particularly in the context of bacterial virulence. In Pseudomonas aeruginosa, both indole and 7-hydroxyindole (B18039) (7HI) have been shown to significantly alter gene expression. nih.gov Specifically, they repress genes responsible for the production of virulence factors regulated by quorum sensing, such as pyocyanin (B1662382) (phz operon), the PQS signal (pqs operon), pyochelin (pch operon), and pyoverdine (pvd operon). nih.gov This repression of virulence factor synthesis highlights the potential of indole compounds to act as anti-virulence agents. nih.gov
Furthermore, studies have shown that various compounds can modulate gene expression through different mechanisms. For example, methoxyacetic acid can impact androgen-responsive genes, affecting a range of cellular processes from apoptosis to transcription. researchgate.net This modulation can occur through the enrichment of binding sites for specific transcription factor families like FOX, HOX, and STAT5. researchgate.net While the precise mechanisms for this compound are still under investigation, the existing evidence with related compounds suggests a potential for broad effects on gene regulation.
Therapeutic Potential and Preclinical Investigations
Anticancer Research
The indole nucleus is a prominent scaffold in the development of anticancer agents, with many indole derivatives demonstrating significant therapeutic potential. nih.govnih.gov These compounds have been shown to target various aspects of cancer cell biology, including the inhibition of protein kinases and the induction of apoptosis. mdpi.com Research into indole-2-carboxylic acid and its derivatives has identified them as potential multi-target antiproliferative agents. nih.gov
One of the key strategies in cancer therapy is the inhibition of oncogenic protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Several indole-based compounds have been developed as inhibitors of these kinases. nih.gov The versatility of the indole structure allows for the design of molecules that can interact with the active sites of these enzymes, thereby blocking their function and halting cancer progression.
The cytotoxic effects of indole derivatives have been evaluated against a variety of human cancer cell lines. Studies have demonstrated the antiproliferative activity of these compounds against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU145) cell lines. researchgate.net For example, certain indole-2-carboxamide derivatives have shown promising antiproliferative activity, with GI50 values in the nanomolar range. nih.gov
The following table summarizes the cytotoxic activity of various compounds, including indole derivatives, against several cancer cell lines. It is important to note that the specific cytotoxic effects can vary significantly depending on the chemical structure of the compound and the specific cancer cell line being tested.
| Cell Line | Compound Type | Observed Effect |
| MCF-7 (Breast) | Chalcone-thienopyrimidine derivatives | Cytotoxicity and cell cycle arrest at the G1 phase for some compounds. nih.gov |
| Indole derivatives | Cytotoxicity. mdpi.com | |
| HepG2 (Liver) | Chalcone-thienopyrimidine derivatives | Cytotoxicity and cell cycle arrest at different phases for several compounds. nih.gov |
| Benzimidazole derivative | Potent cytotoxic effect with an IC50 value of 15.58 µM. jksus.org | |
| Hep3B (Liver) | - | Data not available in the provided sources. |
| HeLa (Cervical) | - | Data not available in the provided sources. |
| A549 (Lung) | Indole derivatives | Cytotoxicity. mdpi.com |
| Benzimidazole derivative | Potent cytotoxic action with an IC50 value of 15.80 µM. jksus.org | |
| DU145 (Prostate) | Naphthoquinone derivative | Strong cytotoxic effect. researchgate.net |
This table is generated based on the provided text and may not be exhaustive.
A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest. Indole derivatives have been shown to be effective in this regard. For instance, certain novel indole-based compounds have been observed to induce apoptosis in MCF-7 breast cancer cells. mdpi.com This is often demonstrated through flow cytometry studies that show an increase in cell populations positive for markers of apoptosis. mdpi.com
Furthermore, some indole derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the stages of division. For example, a synthetic indole derivative, NB7M, has been shown to arrest the cell cycle in the S phase and G1 phase in different neuroblastoma cell lines. nih.gov This compound also leads to a protein expression profile characteristic of apoptotic events. nih.gov Similarly, other compounds have been found to arrest MCF-7 and HT-29 cancer cells in the sub-G1 phase. nih.gov The ability to induce both apoptosis and cell cycle arrest makes these compounds promising candidates for further development as anticancer therapies.
Anti-proliferative Effects
Derivatives of indole-2-carboxylic acid have demonstrated notable anti-proliferative activity across a range of cancer cell lines. Studies have shown that these compounds can induce cytotoxic effects, leading to the inhibition of cancer cell growth.
For instance, a series of indole-2-carboxylic acid esters were synthesized and evaluated for their anticancer properties. Among these, compounds 7j and 7k , which are indole-3-acrylic acid and indole-3-carboxylic acid conjugates respectively, displayed significant growth inhibition against various leukemia and solid tumor cell lines. nih.gov Specifically, they exhibited GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the range of 0.03-0.30 μM and 0.04-0.28 μM against leukemia cell lines. nih.gov Against a panel of solid tumor cell lines, the GI₅₀ values were 0.05-0.40 μM and 0.04-0.61 μM, respectively. nih.gov Furthermore, compound 7a was particularly effective against breast cancer cell lines, with GI₅₀ values ranging from <0.01 to 0.30 μM. nih.gov
In another study, novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives were synthesized and showed cytotoxicity against MCF-7 breast cancer cells without significant effects on normal human dermal fibroblasts. nih.gov Compound 5d , an ester derivative, was identified as the most potent, with a half-maximal effective concentration (EC₅₀) of 4.7 µM. nih.gov The anti-proliferative mechanism of some indole derivatives is linked to their ability to inhibit survivin, a protein that is overexpressed in many tumors and plays a role in inhibiting apoptosis. nih.gov
Table 1: Anti-proliferative Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) |
| 7j | Leukemia Sub-panel | GI₅₀ | 0.03-0.30 |
| 7k | Leukemia Sub-panel | GI₅₀ | 0.04-0.28 |
| 7j | Solid Tumor Panel | GI₅₀ | 0.05-0.40 |
| 7k | Solid Tumor Panel | GI₅₀ | 0.04-0.61 |
| 7a | Breast Cancer Sub-panel | GI₅₀ | <0.01-0.30 |
| 5d | MCF-7 (Breast Cancer) | EC₅₀ | 4.7 |
Tubulin Polymerization Inhibition
Indole derivatives have emerged as a significant class of tubulin polymerization inhibitors, a key mechanism for their anticancer effects. nih.gov Microtubules, composed of α- and β-tubulin, are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov
Research has shown that certain indole derivatives can bind to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting microtubule formation. researchgate.net For example, compounds 7f and 7g from a series of 2-anilino-3-aroylquinolines, which contain an indole-like quinoline (B57606) core, were found to be potent inhibitors of tubulin polymerization with IC₅₀ values of 2.24 µM and 2.1 µM, respectively. researchgate.net Molecular docking studies have further supported that these compounds fit into the colchicine binding site. researchgate.netmdpi.com
Another study on indole derivatives reported that compound 27q exhibited significant tubulin polymerization inhibitory activity with an IC₅₀ value of 1.98 ± 0.25 µM. nih.gov This inhibition of tubulin assembly was associated with cell cycle arrest in the G2/M phase and induction of apoptosis in A549 lung cancer cells. nih.gov The indole skeleton is considered a "privileged group" in the design of tubulin inhibitors, and its modification has led to the development of potent anticancer agents. nih.gov
Table 2: Tubulin Polymerization Inhibition by Indole Derivatives
| Compound | IC₅₀ (µM) | Cell Line (for anti-proliferative activity) |
| 7f | 2.24 | HeLa, DU-145, A549, MDA-MB-231, MCF-7 |
| 7g | 2.1 | HeLa, DU-145, A549, MDA-MB-231, MCF-7 |
| 27q | 1.98 ± 0.25 | A549, MCF-7, HepG2 |
Antiviral Applications
Indole-2-carboxylic acid derivatives have been investigated for their potential as broad-spectrum antiviral agents. nih.gov Research has demonstrated their efficacy against a variety of DNA and RNA viruses. nih.gov
In one study, a series of novel indole-2-carboxylate (B1230498) derivatives were synthesized and screened for their in vitro antiviral activities. nih.gov Compound 8f showed the highest selectivity index (SI) of 17.1 against Coxsackie B3 virus. nih.gov Another compound, 14f , exhibited potent inhibitory activity against influenza A with a half-maximal inhibitory concentration (IC₅₀) of 7.53 μmol/L and a high SI value of 12.1. nih.gov
Furthermore, indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov A derivative, compound 3 , was found to effectively inhibit the strand transfer of HIV-1 integrase. nih.gov Further optimization led to derivative 20a , which showed a significantly increased integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov The mechanism of action involves the indole core and the C2 carboxyl group chelating the two Mg²⁺ ions within the active site of the integrase. nih.gov
Table 3: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | Virus | Activity Metric | Value |
| 8f | Coxsackie B3 | SI | 17.1 |
| 14f | Influenza A | IC₅₀ | 7.53 µmol/L |
| 20a | HIV-1 Integrase | IC₅₀ | 0.13 µM |
Antimicrobial and Antibacterial Efficacy
Indole derivatives, including 7-hydroxyindole, have shown significant antimicrobial and antibiofilm activities, particularly against drug-resistant bacteria. nih.govnih.gov These compounds have been identified as having the potential to combat infections caused by pathogens such as extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.govnih.gov
In a study screening 46 indole derivatives, 7-hydroxyindole was one of three selected for its potent antimicrobial and antibiofilm activity against XDRAB isolates. nih.gov It was found to inhibit the formation of XDRAB biofilms and also eradicate mature biofilms at sub-inhibitory concentrations. nih.govnih.gov The mechanism of action for 7-hydroxyindole involves the reduced expression of quorum sensing and biofilm-related genes, abaI and abaR. nih.gov Furthermore, in an in vivo model using Galleria mellonella, treatment with 7-hydroxyindole increased the survival rate of larvae infected with XDRAB. nih.gov
Other studies have also highlighted the antibacterial potential of indole-2-carboxylic acid derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). fabad.org.trresearchgate.net
Table 4: Antimicrobial Activity of 7-Hydroxyindole against XDRAB
| Activity | Observation |
| Biofilm Inhibition | Inhibits XDRAB biofilm formation at sub-inhibitory concentrations. |
| Biofilm Eradication | Eradicates mature XDRAB biofilms. |
| Gene Expression | Reduces expression of abaI and abaR genes. |
| In Vivo Efficacy | Increased survival rate of XDRAB-infected G. mellonella. |
Efflux pumps are a major mechanism by which bacteria and cancer cells develop multidrug resistance (MDR) by actively transporting drugs out of the cell. nih.gov The inhibition of these pumps is a promising strategy to restore the efficacy of existing antimicrobial and chemotherapeutic agents. nih.govnih.gov
While specific studies focusing solely on this compound as an efflux pump inhibitor are limited, the broader class of indole derivatives has been implicated in this mechanism. The lipophilic nature of many indole compounds makes them potential candidates for interacting with and inhibiting efflux pumps. nih.gov For example, some indole-3-carboxamido-polyamine conjugates have been shown to disrupt the bacterial membrane, which can contribute to the inhibition of efflux pump activity and potentiate the effects of antibiotics. mdpi.com The development of efflux pump inhibitors (EPIs) is an active area of research, with the goal of finding compounds that can be used as adjuncts in chemotherapy to overcome MDR. nih.govnih.gov
Neuroprotective Effects and Anti-Neurodegenerative Potential
Indole-based compounds are being extensively investigated for their neuroprotective properties and potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to interfere with the aggregation of proteins like amyloid-β (Aβ). nih.govnih.gov
Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative disorders. nih.govmdpi.com Indole derivatives have shown the ability to mitigate these processes. For instance, some indole compounds have demonstrated the capacity to reduce neurotoxicity induced by hydrogen peroxide (H₂O₂) in cell cultures. nih.gov They can also protect against Aβ-induced cytotoxicity and reduce the release of lactate dehydrogenase (LDH), an indicator of neuroinflammation. nih.gov
Furthermore, certain indole derivatives have been found to activate signaling pathways that protect neurons from stress and apoptosis. nih.gov The indole structure is a key component of various natural and synthetic molecules with neuroprotective effects, highlighting its importance as a scaffold in the development of new therapies for neurodegenerative diseases. nih.govmdpi.com
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives are a significant aspect of their therapeutic potential. Inflammation is a key process in a wide range of diseases, and the inhibition of inflammatory pathways is a major goal of drug development. nih.gov
The pharmacological effects of many anti-inflammatory drugs are due to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. nih.gov Research into thiazolidine-4-carboxylic acid derivatives, which share some structural similarities with indole-based compounds, has shown that they can exert anti-inflammatory effects by inhibiting NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines. This inhibition of the NF-κB pathway can reduce the production of inflammatory mediators like TNF-α and COX-2, thereby mitigating the inflammatory response.
While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in the provided context, the known anti-inflammatory actions of related indole structures suggest that this compound may also possess similar activities. The ability of indole derivatives to modulate inflammatory pathways contributes to their neuroprotective and other therapeutic effects. nih.govmdpi.com
Potential in Metabolic Disorders (e.g., Diabetes, Obesity)
While extensive research into the specific effects of this compound on metabolic disorders such as diabetes and obesity is not widely available in published literature, its potential is suggested through its inclusion in patents for novel therapeutic agents. A patent for an 8-arm polyethylene (B3416737) glycol derivative, designed to improve the pharmacokinetic properties of various bioactive molecules, lists this compound as one of the potential compounds for the treatment of diabetes, among other diseases. epo.orgepo.org This suggests that the compound is of interest to researchers for its potential therapeutic effects in metabolic regulation.
The broader class of indole derivatives has been investigated for its role in metabolic health. For instance, studies have shown that fecal concentrations of indole and its derivatives are significantly reduced in mice with high-fat diet-induced obesity and in clinically obese or type 2 diabetes human participants. This correlation points to the potential involvement of indole compounds in metabolic processes. However, direct studies linking this compound to these observations are yet to be published.
Further research is necessary to elucidate the specific mechanisms by which this compound might influence metabolic pathways and to validate its potential as a therapeutic agent for diabetes and obesity.
Radioprotective Agents
There is currently no direct scientific literature available that specifically investigates the efficacy of this compound as a radioprotective agent. However, the broader class of indole derivatives has been a subject of interest in this field due to their inherent antioxidant properties. The indole nucleus is a common feature in many compounds known for their ability to scavenge free radicals, which are a primary cause of cellular damage from ionizing radiation.
Research on various indole-containing compounds has highlighted their potential to mitigate the harmful effects of radiation. This protective action is often attributed to the electron-rich nature of the indole ring system, which can neutralize reactive oxygen species (ROS) generated by radiation. While this provides a theoretical basis for the potential radioprotective effects of indole derivatives, specific studies on this compound are required to confirm this hypothesis and to understand its mechanism of action in a radiological context.
Natural Occurrence, Biosynthesis, and Metabolic Pathways
Identification in Biological Systems
While 7-hydroxyindole-2-carboxylic acid itself has not been prominently documented as a naturally occurring compound in biological systems, related structures provide strong evidence for the existence of the necessary biochemical machinery for its formation. A notable example is 7-hydroxy-2-indolinone-3-acetic acid , which has been identified as a catabolite of the crucial plant hormone indole-3-acetic acid in the germinating kernels of Zea mays (corn). This finding confirms that enzymatic hydroxylation at the 7-position of an indole-like ring is a known process in the plant kingdom.
Furthermore, the core structure, indole-2-carboxylic acid, has been identified in natural sources such as Korean ginseng and brown rice. The simpler precursor, 7-hydroxyindole (B18039), is also a known compound, and many bacterial oxygenases are capable of converting indole (B1671886) into this oxidized form.
Biosynthetic Routes to 7-Hydroxyindole Derivatives in Organisms
The journey to forming 7-hydroxyindole derivatives begins with a fundamental building block of life: the aromatic amino acid tryptophan. wikipedia.org In a wide range of organisms, including plants, fungi, and bacteria, tryptophan serves as the primary precursor for the indole ring system via the shikimate pathway. wikipedia.org
The key transformation to create 7-hydroxyindole derivatives is the specific hydroxylation of the indole nucleus at the C7 position. This is accomplished by a class of enzymes known as oxidoreductases , which include cytochrome P450 monooxygenases and flavin-containing monooxygenases. wikipedia.org These enzymes are crucial in the diversification of natural products, catalyzing a variety of oxidative reactions. wikipedia.orgnih.govresearchgate.net The identification of 7-hydroxylated indole compounds in nature implies the existence of specific enzymes capable of directing this C7 hydroxylation, even if the precise enzymes for this compound synthesis have not been fully characterized.
Biotransformation and Metabolism of Indole Compounds
Once formed, indole and its derivatives are subject to a range of metabolic processes, primarily aimed at increasing their water solubility to facilitate excretion. These biotransformations are largely categorized into Phase I (oxidation) and Phase II (conjugation) reactions.
The initial phase of indole metabolism is dominated by oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. researchgate.net Several P450 isozymes have been shown to oxidize the indole ring at various positions, leading to a diverse array of metabolites. researchgate.netuq.edu.aunih.gov For instance, indole absorbed from the gut is metabolized by human P450s to produce compounds such as 3-hydroxyindole (indoxyl), oxindole (B195798), and 6-hydroxyindole. uq.edu.aunih.gov
Another enzyme, indoleamine 2,3-dioxygenase (IDO) , can also oxidize indole using hydrogen peroxide, a process analogous to the "peroxide shunt" pathway of CYPs, generating 2-oxoindole and 3-oxoindole as major products. nih.gov In plants, peroxidases are capable of oxidizing indole-3-acetic acid using molecular oxygen. epa.govresearchgate.net
Table 1: Selected Cytochrome P450 Enzymes and Their Indole Oxidation Products
| Enzyme | Primary Oxidation Products from Indole | Reference |
|---|---|---|
| Cytochrome P450 2A6 (CYP2A6) | Indoxyl (3-hydroxyindole), Oxindole, 6-hydroxyindole, Indigo (B80030), Indirubin (B1684374) | uq.edu.aunih.gov |
| Cytochrome P450 2E1 (CYP2E1) | Oxindole, Indigo, Indirubin | uq.edu.aunih.gov |
| Cytochrome P450 2C19 (CYP2C19) | Oxindole, Indigo, Indirubin | uq.edu.aunih.gov |
Following Phase I oxidation, the newly introduced hydroxyl groups serve as handles for Phase II conjugation reactions . youtube.com These reactions attach highly polar endogenous molecules to the metabolite, significantly increasing its water solubility and facilitating its removal from the body. youtube.comwikipedia.org
The two most common conjugation pathways are:
Sulfation: A sulfate (B86663) group is transferred to the hydroxylated metabolite. A prominent example is the conversion of indoxyl to indoxyl sulfate , a well-known metabolite excreted in urine. uq.edu.aunih.gov
Glucuronidation: This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the metabolite, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov This is a major pathway for detoxifying and eliminating a vast number of compounds, including those with hydroxyl or carboxylic acid groups. youtube.comwikipedia.org Fungi have also been shown to use both sulfation and glucuronidation to metabolize aromatic hydrocarbons. nih.gov
The metabolic fate of the indole nucleus is tightly regulated by the specific enzymes present in a given tissue. The expression and activity levels of different cytochrome P450 isozymes determine the profile of oxidative metabolites produced. For example, CYP2A6 is particularly active in forming the pigments indigo and indirubin from indole, while CYP2A6, CYP2E1, and CYP2C19 all contribute to the formation of oxindole. uq.edu.aunih.gov This enzymatic specificity ensures that the biotransformation of indole compounds is a controlled and regulated process, leading to a predictable, yet diverse, set of metabolic products.
Advanced Research Methodologies
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopy is a cornerstone in the analysis of molecular structures. By examining the interaction of electromagnetic radiation with the molecule, different spectroscopic techniques provide unique pieces of information that, when combined, allow for a comprehensive structural assignment and the study of non-covalent interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 7-Hydroxyindole-2-carboxylic acid, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the indole (B1671886) ring.
¹H NMR Spectroscopy: The proton NMR spectrum of an indole derivative provides key information. The acidic proton of the carboxylic acid (–COOH) is typically observed as a broad singlet at a very downfield chemical shift, often above 12 ppm, due to its acidic nature and hydrogen bonding. nih.govchemicalbook.com The N-H proton of the indole ring also appears as a broad singlet, usually in the range of 11-12 ppm. chemicalbook.comnih.gov The protons on the aromatic ring will appear in the aromatic region (approximately 6.5-8.0 ppm). The specific chemical shifts and coupling patterns of the protons at positions 3, 4, 5, and 6 are critical for confirming the 7-hydroxy substitution pattern. The proton at position 3 is expected to be a singlet or a narrow doublet. The protons at positions 4, 5, and 6 will show characteristic coupling patterns (doublets or triplets) depending on their neighboring protons. The phenolic hydroxyl (–OH) proton signal can be broad and its position is solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165-185 ppm. acs.org The carbons of the indole ring resonate in the aromatic region (around 100-140 ppm). The carbon bearing the hydroxyl group (C7) will be shifted downfield due to the oxygen's deshielding effect compared to an unsubstituted indole. Conversely, the carbons ortho and para to the hydroxyl group will experience some shielding. Precise chemical shift values are essential for unambiguous assignment.
While specific experimental data for this compound is not widely published, data for the parent compound, Indole-2-carboxylic acid, provides a useful reference for comparison.
Table 1: Comparative ¹H NMR Data of Indole-2-carboxylic acid in DMSO-d₆ chemicalbook.com This table presents data for a related compound to illustrate expected chemical shifts.
| Assignment | Chemical Shift (ppm) |
|---|---|
| -COOH | ~13.0 |
| N-H | ~11.8 |
| H-4/H-7 | ~7.67 |
| H-6 | ~7.48 |
| H-3 | ~7.26 |
| H-5 | ~7.14 |
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₉H₇NO₃), the expected exact mass is approximately 177.04 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 177. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (–OH, loss of 17 amu) and the loss of a carboxyl group (–COOH, loss of 45 amu). nih.gov The fragmentation of the indole ring itself can also lead to characteristic ions. For instance, the mass spectrum of the parent Indole-2-carboxylic acid shows a base peak at m/z 143, corresponding to the loss of the hydroxyl group, and a strong molecular ion peak at m/z 161. nih.gov Another significant fragment is often observed at m/z 115, resulting from the loss of carbon monoxide (CO) from the [M-OH]⁺ ion. nih.gov For this compound, similar fragmentation patterns are expected, with the added complexity of the hydroxyl group on the benzene (B151609) ring.
Table 2: Expected and Comparative Mass Spectrometry Fragments
| Ion/Fragment | Description | Expected m/z for this compound | Observed m/z for Indole-2-carboxylic acid nih.gov |
|---|---|---|---|
| [M]⁺˙ | Molecular Ion | 177 | 161 |
| [M-OH]⁺ | Loss of hydroxyl radical | 160 | 144 |
| [M-COOH]⁺ | Loss of carboxyl group | 132 | 116 |
| [M-H₂O]⁺˙ | Loss of water | 159 | Not prominent |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.
For this compound, the IR spectrum would be characterized by several key absorption bands:
O–H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. orgchemboulder.com
O–H Stretch (Phenol): A separate, potentially sharper O-H stretching band for the phenolic hydroxyl group would typically appear around 3200-3600 cm⁻¹. This might be partially obscured by the broad carboxylic acid O-H band.
N–H Stretch: The stretching vibration of the indole N-H group is expected around 3300-3500 cm⁻¹. researchgate.net
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid should appear between 1680-1710 cm⁻¹ for a hydrogen-bonded dimer. orgchemboulder.com Conjugation with the indole ring can shift this to a slightly lower wavenumber.
C=C Stretch: Aromatic C=C stretching vibrations from the indole ring will be visible in the 1450-1600 cm⁻¹ region.
C–O Stretch: The C-O stretching of the carboxylic acid and the phenol (B47542) will appear in the fingerprint region, typically between 1210-1320 cm⁻¹. orgchemboulder.com
Table 3: General Infrared Absorption Ranges for Functional Groups in this compound orgchemboulder.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Phenol O-H | Stretch | 3200-3600 | Broad, Medium |
| Indole N-H | Stretch | 3300-3500 | Medium |
| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |
| Carboxylic/Phenolic C-O | Stretch | 1210-1320 | Strong |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to electronic transitions. The indole ring system is a strong chromophore. Indole itself exhibits two main absorption bands around 270-290 nm and a stronger one near 220 nm. The presence of the carboxylic acid and hydroxyl groups as substituents will influence the position and intensity of these absorption maxima (λ_max). Generally, a hydroxyl group on the benzene ring of the indole nucleus causes a bathochromic (red) shift of the absorption bands. For example, indole-2-carboxylic acid in acidic media shows absorption maxima that can be used for its characterization. srce.hr Simple carboxylic acids without extensive conjugation typically absorb around 210 nm, but in this molecule, the indole chromophore dominates the spectrum. researchgate.net
Many indole derivatives are naturally fluorescent, a property that is highly sensitive to the molecular environment. The fluorescence of indole compounds arises from their aromatic structure. The emission spectrum is typically broad and appears at a longer wavelength than the excitation wavelength (Stokes shift). The presence of the hydroxyl group at the 7-position is expected to modulate the fluorescence properties compared to the parent indole. For instance, 7-hydroxycoumarin-3-carboxylic acid, a structurally related compound, is known to be fluorescent with an excitation peak at 352 nm and an emission peak at 407 nm. aatbio.com It is plausible that this compound also exhibits fluorescence, which could be a valuable tool for its detection and for studying its interactions with biomolecules, as binding can lead to changes in fluorescence intensity or wavelength. acs.org
High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to separate, identify, and quantify each component in a mixture. It is essential for determining the purity of this compound and for analyzing it in complex matrices.
A reversed-phase HPLC method would be most suitable for this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For a carboxylic acid like this, the mobile phase would typically consist of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), with a small amount of acid (such as formic acid or trifluoroacetic acid) added to suppress the ionization of the carboxyl group, ensuring a sharp and symmetrical peak shape. longdom.orgpsu.edu Detection is commonly performed using a UV detector, set to one of the absorption maxima of the indole chromophore. The retention time of the compound under specific conditions is a key identifying characteristic. The method can be validated for linearity, accuracy, and precision for quantitative analysis. longdom.org
Table 4: General Conditions for Reversed-Phase HPLC Analysis of Indole Carboxylic Acids
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental technique used for the separation and identification of compounds. While specific TLC data for this compound is not extensively detailed in the available literature, studies on isomeric hydroxyindole-3-carboxylic acids provide valuable insights into the chromatographic behavior of this class of compounds.
In a study on the four isomers of hydroxyindole-3-carboxylic acid (4-, 5-, 6-, and 7-hydroxy), TLC was employed to determine their Rƒ values using various solvent systems on silica (B1680970) gel plates. dtic.mil The compounds were visualized using a range of chromogenic spray reagents, which produced distinct colors for each isomer, aiding in their identification. This type of analysis is critical for monitoring reaction progress during synthesis and for preliminary purity assessments. The differential migration and color reactions observed for these closely related isomers underscore the utility of TLC in distinguishing between them. dtic.mil
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become essential tools in modern chemical research, allowing scientists to predict and analyze the properties and interactions of molecules like this compound at an atomic level. These in silico methods provide a bridge between molecular structure and biological function.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and vibrational frequencies of indole derivatives. For instance, a study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), a derivative of the target compound, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to optimize the molecular geometry and predict its vibrational spectra. nih.gov Such calculations provide a detailed understanding of the molecule's ground state properties and have shown good agreement with experimental data. nih.gov
Comprehensive analyses of the parent compound, Indole-2-carboxylic acid (ID2CA), have also been performed using DFT to determine geometric characteristics, optimal energy, and other electronic properties in both the gas phase and in various polar solvents. researchgate.net These studies calculate key parameters like bond lengths, bond angles, and Self-Consistent Field (SCF) energy, which are fundamental to understanding the molecule's stability and reactivity. researchgate.net
Table 1: Selected Computed Parameters for Indole-2-carboxylic acid (ID2CA) using DFT
| Parameter | Gas Phase | DMSO | Methanol | Water |
|---|---|---|---|---|
| Bond Length (C-C, Å) | 1.376 - 1.460 | 1.379 - 1.460 | 1.379 - 1.460 | 1.379 - 1.460 |
| SCF Energy (Hartrees) | -552.554 | -552.560 | -552.560 | -552.560 |
Data sourced from a comprehensive DFT analysis of Indole-2-carboxylic acid. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the structural basis of inhibition and to screen for potential drug candidates.
Several studies have employed molecular docking for derivatives of hydroxyindole-2-carboxylic acid:
7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) was docked into the binding cavity of human placental aromatase (PDB ID: 3S79), revealing the formation of polar hydrogen bonds and hydrophobic interactions with the protein's active site. nih.gov
Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase. Docking studies showed that the indole core and the C2 carboxyl group chelate the two Mg²⁺ ions within the enzyme's active site, which is a critical interaction for inhibition. mdpi.comnih.gov
5-Hydroxyindole-3-carboxylic acid derivatives were docked with the anti-apoptotic protein survivin. The analysis suggested that a para-methoxy group on a phenyl substituent could form hydrogen bonds with Asp71 and Asp72 residues, while the 5-hydroxy indole group formed π-π stacking interactions with Lys79. nih.gov
Table 2: Examples of Molecular Docking Studies on Indole-2-Carboxylic Acid Derivatives
| Ligand Derivative | Target Protein (PDB ID) | Key Interactions Observed | Reference |
|---|---|---|---|
| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid | Human Placental Aromatase (3S79) | Polar hydrogen bonds, hydrophobic interactions | nih.gov |
| Indole-2-carboxylic acid derivative | HIV-1 Integrase | Chelation of two Mg²⁺ ions by indole core and carboxyl group | nih.gov |
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drugs. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify key functional groups and structural motifs responsible for its effects.
For hydroxyindole carboxylic acid derivatives, SAR studies have yielded important insights:
In the development of inhibitors for Mycobacterium protein tyrosine phosphatase B (mPTPB), a focused library of hydroxyindole carboxylic acid derivatives was synthesized. It was found that appending molecular diversity elements to the β-position of the indole core could enhance both potency and selectivity. nih.gov The study identified that an ortho-trifluoromethyl substituted inhibitor was more potent than its meta- and para-analogues. nih.gov
For 5-hydroxyindole-3-carboxylic acid derivatives designed as anti-breast cancer agents, SAR analysis revealed that compounds with electron-donating groups in the para position of a phenyl substituent generally had better cytotoxic activity. Furthermore, ester derivatives were often more potent than their corresponding carboxylic acids. nih.gov
In a series of 7-nitro-1H-indole-2-carboxylic acid derivatives designed as FBPase inhibitors, extensive SAR was conducted, leading to a potent inhibitor with an IC₅₀ value of 0.99 μM. researchgate.net
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. This method is often used to validate the stability of binding modes predicted by molecular docking.
For example, a 100-nanosecond MD simulation was performed on the complex of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) and human placental aromatase. nih.gov The results confirmed the dynamic stability of the ligand within the binding pocket of the protein, reinforcing the findings from the initial docking study. nih.gov Similarly, MD simulations of up to 100 ns have been used to examine the durability of Indole-2-carboxylic acid's interactions with antioxidant proteins, with energies further analyzed using MMPBSA calculations. researchgate.net
In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of drug candidates early in the discovery process. These predictions help to identify compounds with potentially favorable pharmacokinetic profiles.
For 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, computational analysis showed that the molecule satisfies several key pharmacokinetic filters, including Lipinski's rule of five, the Veber rule, and the Ghose rule. It was also predicted to have a high bioavailability score of 0.85, suggesting it has drug-like properties. nih.gov The prediction of such parameters is a standard component of modern drug design, with sophisticated systems like ANDROMEDA being developed to forecast human clinical pharmacokinetics for various chemical classes, including carboxylic acids, based on their structure. biorxiv.orgnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Hydroxyindole-3-carboxylic acid |
| 5-Hydroxyindole-3-carboxylic acid |
| 6-Hydroxyindole-3-carboxylic acid |
| 7-Hydroxyindole-3-carboxylic acid |
| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) |
| Indole-2-carboxylic acid (ID2CA) |
| 7-nitro-1H-indole-2-carboxylic acid |
| Cisplatin |
Cell-Based Assays and Biological Evaluation Platforms
Cell-based assays are fundamental tools for assessing the biological effects of this compound and its analogs in a biologically relevant context. These platforms allow researchers to study cellular processes like viability, proliferation, and death in response to treatment with these compounds.
Cell viability and proliferation assays are used to determine the cytotoxic or cytostatic effects of chemical compounds on cultured cells. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.gov In this assay, metabolically active cells with functional NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. nih.gov The concentration of the formazan, which is proportional to the number of viable cells, can be quantified by measuring its absorbance. nih.gov
Table 1: Cytotoxicity of Selected 5-Hydroxyindole-3-Carboxylic Acid Derivatives against MCF-7 Cells (Illustrative Data)
This table presents data for related compounds to illustrate the application of the MTT assay and is not data for this compound.
| Compound | Description | IC₅₀ (µM) on MCF-7 Cells |
| Cisplatin | Standard Chemotherapy Drug | > 31.25 |
| 5a | Ester derivative | < 10 |
| 5d | Ester derivative with 4-methoxy group | 4.7 |
| 5l | Ester derivative | < 10 |
| Source: Adapted from research on 5-hydroxyindole-3-carboxylic acid derivatives. nih.gov |
Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It is frequently employed to study apoptosis (programmed cell death) and to determine the distribution of cells in different phases of the cell cycle, providing insights into the anti-proliferative mechanisms of a compound. nih.govmdpi.comresearchgate.net
Research on derivatives of the indole-2-carboxylic acid scaffold has utilized flow cytometry to demonstrate their pro-apoptotic and cell cycle-disrupting capabilities. For example, a series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis. nih.gov The screening hit, compound 3a (5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide), was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and induce apoptosis, as measured by flow cytometric analysis. nih.gov Further optimization led to compounds with even greater apoptotic activity. nih.gov
Similarly, studies on oxindole-indole conjugates have used flow cytometry to investigate their impact on the cell cycle in the MCF-7 breast cancer cell line. mdpi.com Treatment with potent compounds from this series resulted in a significant decrease in the cell population in the G0/G1 phase, indicating cell cycle arrest. mdpi.com Annexin V-based flow cytometry assays can further confirm that cell death is occurring via apoptosis rather than necrosis. mdpi.com
Table 2: Effect of Indole Derivatives on Cell Cycle and Apoptosis (Illustrative Data)
This table presents data for related compounds to illustrate the application of flow cytometry and is not data for this compound.
| Compound Class | Cell Line | Method | Observed Effect |
| Indole-2-carboxylic acid benzylidene-hydrazides | T47D | Flow Cytometry | G2/M phase arrest and apoptosis induction. nih.gov |
| Oxindole-indole conjugates | MCF-7 | Flow Cytometry | Significant decrease in G0/G1 phase population. mdpi.com |
| Indole-3-carboxylic acid (with Doxorubicin) | LS180 | Flow Cytometry | Promoted cell cycle arrest. researchgate.net |
Enzyme Activity Assays
Enzyme activity assays are critical for identifying and characterizing compounds that act as enzyme inhibitors, a common mechanism of action for therapeutic agents. nih.gov These assays measure the rate of an enzymatic reaction and how it is affected by the presence of a potential inhibitor. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), the concentration required to reduce the enzyme's activity by 50%.
Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes. A study focused on 7-nitro-1H-indole-2-carboxylic acid derivatives identified them as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in diabetes. nih.gov Extensive structure-activity relationship (SAR) studies led to the discovery of a potent FBPase inhibitor with an IC₅₀ value of 0.99 μM. nih.gov
In another line of research, a series of hydroxyindole carboxylic acid-based compounds were developed as inhibitors of receptor-type protein tyrosine phosphatase beta (RPTPβ), a target involved in blood vessel development. nih.govnih.gov The representative inhibitor, 8b-1 (L87B44) , demonstrated an IC₅₀ of 0.38 μM and showed at least 14-fold selectivity for RPTPβ over a large panel of other protein tyrosine phosphatases (PTPs). nih.gov
Table 3: Enzyme Inhibitory Activity of Indole Carboxylic Acid Derivatives
This table presents inhibitory activity for derivatives of the core indole scaffold.
| Compound Class/Derivative | Target Enzyme | IC₅₀ Value |
| 7-nitro-1H-indole-2-carboxylic acid derivative 3.9 | Fructose-1,6-bisphosphatase (FBPase) | 0.99 µM nih.gov |
| Hydroxyindole carboxylic acid derivative 1a | Receptor-type Protein Tyrosine Phosphatase Beta (RPTPβ) | 3.6 µM nih.gov |
| RPTPβ Inhibitor 8b-1 (L87B44) | Receptor-type Protein Tyrosine Phosphatase Beta (RPTPβ) | 0.38 µM nih.gov |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 µM mdpi.com |
Western Blot Analysis for Protein Expression and Phosphorylation
Western blot analysis is a key technique used to detect and quantify specific proteins in a sample. It is invaluable for studying how a compound affects the expression levels of target proteins or their post-translational modifications, such as phosphorylation, which is a critical step in many cellular signaling pathways. nih.gov
This methodology is essential for confirming the mechanism of action of compounds identified in primary screens. For instance, to validate that the RPTPβ inhibitors were active within cells, researchers examined their effect on downstream signaling events. nih.gov It is known that RPTPβ can suppress the function of the Met receptor tyrosine kinase by inhibiting its induced phosphorylation of Erk1/2. nih.gov Using Western blot analysis, it was demonstrated that treatment of HEK293 cells with a hydroxyindole carboxylic acid-based RPTPβ inhibitor led to an increase in the level of phosphorylated Erk1/2 upon stimulation with a growth factor. nih.gov This result confirmed that the compound could effectively block the activity of RPTPβ inside the cell, leading to the expected downstream signaling consequences. nih.gov
Similarly, in studies of apoptosis, Western blotting can be used to measure changes in the expression levels of key regulatory proteins, such as those in the Bcl-2 family (e.g., Mcl-1, Bcl-xL, Bax, Bak), to elucidate the specific pathway being modulated. nih.gov
Future Directions and Emerging Research Avenues
Development of Highly Potent and Selective Therapeutic Agents
The indole-2-carboxylic acid framework is a recognized "privileged scaffold" in medicinal chemistry, frequently found in both natural products and approved drugs. mdpi.com Its structural features are being leveraged to design novel therapeutic agents with high potency and selectivity for a range of biological targets.
One promising area is the development of inhibitors for enzymes that are crucial in disease progression. For instance, derivatives of indole-2-carboxylic acid have been synthesized and identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets for cancer immunotherapy. nih.gov Specifically, 6-acetamido-indole-2-carboxylic acid derivatives have shown inhibitory activity at low micromolar concentrations. nih.gov Further research led to the discovery of a para-benzoquinone derivative with potent, double-digit nanomolar inhibition of both IDO1 and TDO. nih.gov
The scaffold is also being explored for its potential in treating infectious diseases. Researchers have developed indole-2-carboxylic acid derivatives as novel inhibitors of HIV-1 integrase, an enzyme essential for the virus's life cycle. nih.govmdpi.com By optimizing the initial structure, a derivative, compound 20a, was created that showed a significantly increased inhibitory effect on integrase, with an IC50 value of 0.13 μM. nih.govmdpi.com
Furthermore, a focused library approach based on hydroxyindole carboxylic acid has yielded a highly potent and selective inhibitor of Mycobacterium protein tyrosine phosphatase B (mPTPB), a virulence factor in Mycobacterium tuberculosis. nih.gov This inhibitor, compound 11a, demonstrated a high affinity for the target and displayed significant cellular activity, suggesting its potential as a starting point for new anti-tuberculosis drugs. nih.gov
Below is a table summarizing the development of therapeutic agents based on the indole-2-carboxylic acid scaffold.
| Therapeutic Target | Derivative Class | Key Findings |
| IDO1/TDO | 6-acetamido-indole-2-carboxylic acid derivatives | Potent dual inhibitors with low micromolar IC50 values. nih.gov |
| IDO1/TDO | para-benzoquinone derivative | Strong inhibition with double-digit nanomolar IC50 values. nih.gov |
| HIV-1 Integrase | Indole-2-carboxylic acid derivatives | Compound 20a showed an IC50 of 0.13 μM. nih.govmdpi.com |
| mPTPB | Hydroxyindole carboxylic acid-based amide library | Compound 11a is a highly potent (Ki=50 nM) and selective inhibitor. nih.gov |
Exploration of Novel Pharmacological Targets and Pathways
Research into 7-hydroxyindole-2-carboxylic acid and its derivatives is uncovering new pharmacological targets and their roles in various signaling pathways. The indole (B1671886) structure itself is a key pharmacophore in agents that inhibit survivin, a protein involved in cancer cell survival. nih.gov
Studies have shown that indole-2-carboxylic acid acts as a competitive antagonist at the glycine (B1666218) site of the NMDA receptor. nih.govmedchemexpress.com This receptor is involved in regulating synaptic strength and is implicated in neuronal death associated with conditions like stroke and epilepsy. nih.gov By blocking the potentiation of the NMDA receptor by glycine, these compounds offer a tool to study the role of glycine in excitotoxicity. nih.gov
In the context of cancer, derivatives of N-hydroxyindole-2-carboxylic acid are being investigated as inhibitors of human lactate (B86563) dehydrogenase 5 (hLDH5), an enzyme that has gained attention as a potential anti-cancer target. nih.gov The acidic tumor microenvironment can affect the interaction of these inhibitors with cell membranes, a factor that needs consideration in drug development. nih.gov
Furthermore, the hydroxyindole carboxylic acid scaffold has been used to target protein tyrosine phosphatases (PTPs), which are crucial regulators of cellular signaling. nih.gov A library of compounds based on this scaffold led to the identification of a potent and selective inhibitor of mPTPB, highlighting the potential of this chemical platform to overcome challenges in developing PTP-targeted drugs. nih.gov
The table below outlines some of the novel pharmacological targets being explored.
| Pharmacological Target | Compound Class | Biological Significance |
| Survivin | Indole derivatives | Inhibition of this protein can lead to cancer cell death. nih.gov |
| NMDA Receptor (Glycine Site) | Indole-2-carboxylic acid | Modulation of this receptor has implications for neurological disorders. nih.govmedchemexpress.com |
| hLDH5 | N-hydroxyindole-2-carboxylic acid derivatives | Inhibition of this enzyme is a potential strategy for cancer therapy. nih.gov |
| mPTPB | Hydroxyindole carboxylic acid derivatives | Targeting this virulence factor could lead to new treatments for tuberculosis. nih.gov |
Investigation of Combination Therapies
The potential of this compound derivatives in combination with other therapeutic agents is an emerging area of research. While direct studies on combination therapies involving this specific compound are limited, the broader context of its parent scaffold, indole-2-carboxylic acid, suggests promising avenues. For instance, the development of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors (INSTIs) opens the door for their inclusion in combination antiretroviral therapy (cART), the standard of care for HIV-1 infection. rsc.org The efficacy of INSTIs is well-established, and new derivatives with improved resistance profiles could be valuable components of future cART regimens. nih.govrsc.org
Application in Drug Discovery and Chemical Biology
The this compound scaffold is proving to be a versatile tool in both drug discovery and chemical biology. Its utility stems from its ability to serve as a core structure for generating focused libraries of compounds with diverse functionalities. This approach allows for the systematic exploration of structure-activity relationships and the identification of potent and selective inhibitors for various biological targets. nih.gov
A notable application is in the development of inhibitors for protein tyrosine phosphatases (PTPs), a class of enzymes that has been challenging to target specifically. nih.gov By creating a focused amide library based on hydroxyindole carboxylic acid, researchers were able to identify a highly potent and selective inhibitor for mPTPB. nih.gov This success demonstrates the power of this chemical platform to address the issues of inhibitor specificity that have long hindered PTP drug discovery. nih.gov
Furthermore, the indole-2-carboxylic acid framework has been employed in fragment-based drug design. This strategy involves incorporating structural motifs from known bioactive compounds into the indole scaffold to create new molecules with desired biological activities. nih.gov This approach has been used to design novel indole-2-carboxamides with potential antitubercular and anticancer properties. nih.gov
The table below highlights the applications of this scaffold in drug discovery and chemical biology.
| Application | Approach | Key Outcome |
| PTP Inhibitor Development | Focused amide library based on hydroxyindole carboxylic acid | Identification of a potent and selective mPTPB inhibitor. nih.gov |
| Antitubercular and Anticancer Agents | Fragment-based drug design with indole-2-carboxamides | Creation of novel compounds with potential therapeutic activity. nih.gov |
Advanced Studies in Metabolic Engineering and Biotechnology for Production
The production of carboxylic acids, including indole derivatives, through microbial fermentation is a growing field of interest as a sustainable alternative to petrochemical-based synthesis. researchgate.net Metabolic engineering plays a crucial role in optimizing microbial strains to enhance the production of these valuable chemicals. nih.gov
Key strategies in metabolic engineering for carboxylic acid production include:
Overexpression of key pathway enzymes: Increasing the expression of enzymes directly involved in the synthesis of the target carboxylic acid can significantly boost production. nih.gov
Inactivation of competing pathways: Deleting genes for enzymes that divert metabolic flux away from the desired product can redirect cellular resources towards its synthesis. nih.govijrdo.org
Omics analyses, such as transcriptomics, are powerful tools for identifying non-obvious gene targets for metabolic engineering. researchgate.netnih.gov For example, by analyzing the gene expression changes in a lactate-producing strain of Saccharomyces cerevisiae, researchers identified a gene whose deletion led to a 1.5-fold increase in lactate production. researchgate.net
While specific studies on the metabolic engineering of this compound production are not yet widely reported, the principles and techniques applied to other carboxylic acids are transferable. Future research will likely focus on engineering microbes like E. coli or S. cerevisiae for the efficient and sustainable biosynthesis of this and other valuable indole derivatives. researchgate.netnih.gov
Further Computational and Mechanistic Insights
Computational modeling and mechanistic studies are providing deeper insights into the interactions of this compound derivatives with their biological targets. Molecular docking simulations have been instrumental in understanding the binding modes of these compounds.
For example, in the development of HIV-1 integrase inhibitors, docking studies revealed that the indole core and the C2 carboxyl group of indole-2-carboxylic acid derivatives chelate the two Mg²⁺ ions within the active site of the enzyme. nih.govmdpi.com These simulations also showed that adding a long branch at the C3 position of the indole ring enhances the interaction with a nearby hydrophobic pocket, leading to increased inhibitory potency. nih.govmdpi.com
Similarly, in the design of fructose-1,6-bisphosphatase (FBPase) inhibitors, the CDOCKER algorithm was used to predict the binding mode of novel indole derivatives. nih.gov This computational approach, combined with structure-activity relationship studies, guided the optimization of inhibitors with improved potency. nih.gov
Mechanistic studies are also elucidating the reaction pathways involved in the synthesis of these compounds. For instance, research on the synthesis of 1-hydroxyindole-2-carboxylates has revealed that the reaction with thiol nucleophiles proceeds through a newly proposed pathway involving a 1,4-addition followed by reduction and condensation. researchgate.net These fundamental mechanistic understandings are crucial for developing more efficient and selective synthetic methods.
The table below summarizes some of the computational and mechanistic findings.
| Area of Study | Key Insight |
| HIV-1 Integrase Inhibition | The indole core and C2 carboxyl group chelate Mg²⁺ ions in the active site. nih.govmdpi.com |
| FBPase Inhibition | Computational modeling predicted the binding mode of indole derivatives, aiding in inhibitor design. nih.gov |
| Synthesis of 1-Hydroxyindole-2-carboxylates | A new reaction pathway involving a 1,4-addition was identified. researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 7-Hydroxyindole-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves hydroxylation of indole-2-carboxylic acid precursors. For example, derivatives like this compound n-butyl ester (CAS 84638-89-1) are synthesized via esterification or substitution reactions under reflux with acetic acid . Key considerations include:
- Catalyst selection : Acidic or basic conditions (e.g., AcOH) to control regioselectivity.
- Temperature : Reflux conditions (~100–120°C) to optimize reaction rates while avoiding decomposition.
- Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted starting materials .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Confirm the hydroxyl group’s position via H-NMR (e.g., aromatic proton shifts at δ 10–12 ppm for phenolic -OH) .
- HPLC : Use C18 columns with UV detection (λ = 254–280 nm) to assess purity (>95% by area normalization).
- Mass spectrometry : Verify molecular weight (177.16 g/mol) and fragmentation patterns .
- Melting point : Compare observed values (literature: ~205–209°C) to detect impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Adhere to GHS hazard classifications:
- PPE : Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact (H315, H319) .
- Engineering controls : Use fume hoods for weighing and reactions to minimize inhalation (H335) .
- Waste disposal : Segregate acidic waste and neutralize before disposal to comply with environmental regulations .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during hydroxylation of indole-2-carboxylic acid derivatives?
Methodological Answer: Regioselectivity is influenced by:
- Directing groups : Electron-withdrawing groups (e.g., -COOH at position 2) favor hydroxylation at position 7 due to resonance stabilization of intermediates .
- Catalytic systems : Transition metals (e.g., Cu or Fe) in oxidative conditions (HO, O) enhance selectivity for para-hydroxylation .
- Computational modeling : Predict reactive sites using DFT calculations to optimize reaction pathways .
Q. What advanced analytical techniques are required to resolve spectral overlaps in hydroxyindole derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating H and C shifts .
- High-resolution mass spectrometry (HRMS) : Differentiate isomers via exact mass measurements (e.g., CHNO requires 177.0426 g/mol) .
- X-ray crystallography : Confirm molecular geometry and hydrogen-bonding networks in crystalline forms .
Q. How can computational modeling predict the reactivity of this compound in biological systems?
Methodological Answer:
- Docking studies : Simulate interactions with enzymes (e.g., monoamine oxidases) using software like AutoDock Vina to identify binding affinities .
- QSAR models : Correlate substituent effects (e.g., -OH position) with antioxidant activity using descriptors like topological polar surface area (49.3 Ų) .
- MD simulations : Assess stability in aqueous environments by modeling hydrogen bonds with water molecules .
Q. What strategies exist for modifying this compound to study structure-activity relationships (SAR)?
Methodological Answer:
- Functionalization : Introduce halogens or alkyl groups at position 5 to enhance lipophilicity and bioavailability .
- Esterification : Synthesize prodrugs (e.g., n-butyl ester) to improve membrane permeability .
- Metal complexes : Coordinate with transition metals (e.g., Cu) to explore catalytic or antimicrobial properties .
Q. How should researchers handle contradictions in toxicological data for indole derivatives?
Methodological Answer:
- Dose-response studies : Replicate conflicting assays (e.g., acute oral toxicity, H302) under standardized OECD guidelines .
- Metabolite profiling : Use LC-MS to identify toxic intermediates formed during degradation .
- Cross-species validation : Compare in vitro (e.g., HepG2 cells) and in vivo (rodent) models to assess relevance to humans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
